The Chemistry and Characterization of N-Boc-N,N-didesethyl Sunitinib: A Technical Guide for Drug Development Professionals
The Chemistry and Characterization of N-Boc-N,N-didesethyl Sunitinib: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of N-Boc-N,N-didesethyl Sunitinib, a critical reference standard in the pharmaceutical analysis of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Intended for researchers, analytical scientists, and process chemists, this document details the molecule's chemical structure, a robust synthetic pathway, comprehensive analytical characterization, and its pivotal role in ensuring the quality and safety of Sunitinib-based therapies.
Introduction: The Context of Sunitinib and its Impurities
Sunitinib is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] Approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST), its efficacy and safety are paramount.[1]
The metabolic fate of Sunitinib is complex, with the primary route involving N-de-ethylation by cytochrome P450 3A4 (CYP3A4) to form an active metabolite, N-desethyl Sunitinib (SU12662).[2][3] Further de-ethylation can occur, and process-related impurities can arise during synthesis. One such critical impurity is N,N-didesethyl Sunitinib. To accurately quantify and control this impurity in the final active pharmaceutical ingredient (API), a stable, well-characterized reference standard is essential. N-Boc-N,N-didesethyl Sunitinib serves this purpose, acting as a protected intermediate for the synthesis of the impurity standard or as a standard itself in certain analytical applications. The tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled chemical manipulations.[4][5]
Chemical Structure and Properties
N-Boc-N,N-didesethyl Sunitinib is a derivative of Sunitinib where both ethyl groups on the terminal nitrogen of the side chain have been removed and the resulting primary amine is protected with a tert-butyloxycarbonyl (Boc) group.
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IUPAC Name: tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate[4]
-
CAS Number: 1227960-76-0[6]
-
Synonyms: Sunitinib N,N-Didesethyl N-Butoxycarbonyl Impurity, N-(N'-Boc-2-aminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[6]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇FN₄O₄ | [6] |
| Molecular Weight | 442.49 g/mol | [6] |
| Accurate Mass | 442.2016 Da | [4] |
| Appearance | Yellow Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
Synthesis of N-Boc-N,N-didesethyl Sunitinib
The synthesis of N-Boc-N,N-didesethyl Sunitinib is logically achieved through the amidation of a key Sunitinib carboxylic acid intermediate with mono-Boc-protected ethylenediamine. This approach is a standard and reliable method for constructing the amide bond central to the molecule's structure.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-Boc-N,N-didesethyl Sunitinib.
Detailed Experimental Protocol
This protocol describes a robust method for amide bond formation, a common and well-documented transformation in medicinal chemistry.[7] The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic combination that activates the carboxylic acid and minimizes side reactions, such as racemization, although the latter is not a concern for this achiral molecule.[8]
Materials and Reagents:
-
5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 356068-93-4)
-
N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by TLC or LC-MS.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture, followed by the dropwise addition of a solution of N-Boc-ethylenediamine (1.1 eq) in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford N-Boc-N,N-didesethyl Sunitinib as a yellow solid.
Analytical Characterization
As a pharmaceutical reference standard, the identity and purity of N-Boc-N,N-didesethyl Sunitinib must be unequivocally established. The following analytical techniques are essential for its characterization.
High-Performance Liquid Chromatography (HPLC)
A gradient reverse-phase HPLC method is suitable for assessing the purity of N-Boc-N,N-didesethyl Sunitinib and for separating it from Sunitinib and other related impurities.[4][5]
| Parameter | Typical Conditions | Rationale |
| Column | C18 (e.g., Waters XBridge, YMC Pack ODS-A), 250 mm x 4.6 mm, 5 µm | Provides excellent separation for moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | Acidified mobile phase ensures good peak shape for amine-containing compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | A time-programmed gradient from high aqueous to high organic content | Ensures elution and separation of compounds with a range of polarities. |
| Flow Rate | 0.6 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at ~268 nm or ~431 nm | Sunitinib and its derivatives have strong absorbance at these wavelengths.[2][5] |
| Column Temp. | 40-45 °C | Elevated temperature can improve peak shape and reduce run times.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural elucidation.
-
Expected [M+H]⁺: m/z 443.21
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Expected [M+Na]⁺: m/z 465.19
Fragmentation Analysis: Electrospray ionization (ESI) in positive mode is typically used. The fragmentation pattern is expected to show characteristic losses. The major fragment ions of Sunitinib (m/z 399) are reported at m/z 326 (loss of the diethylamine moiety) and m/z 283 (cleavage of the amide bond).[9][10] For N-Boc-N,N-didesethyl Sunitinib, we can predict analogous fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation pathway for N-Boc-N,N-didesethyl Sunitinib.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are definitive for structural confirmation. Spectra are typically recorded in DMSO-d₆.[11]
Expected ¹H NMR Chemical Shifts (DMSO-d₆, predicted):
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Indole NH | ~10.9 | s | 1H | NH of oxindole ring |
| Pyrrole NH | ~13.7 | s | 1H | NH of pyrrole ring |
| Aromatic CH | 6.8 - 7.7 | m | 3H | Protons on fluoro-oxindole ring |
| Vinylic CH | ~7.7 | s | 1H | =CH- proton |
| Amide NH | ~8.2 | t | 1H | CONH -CH₂ |
| Boc NH | ~6.8 | t | 1H | CONH -CH₂ (Boc) |
| Methylene CH₂ | ~3.2 | q | 2H | CONH-CH₂ |
| Methylene CH₂ | ~3.0 | q | 2H | CH₂ -NHBoc |
| Pyrrole CH₃ | ~2.4, ~2.5 | s | 6H | Two methyl groups on pyrrole ring |
| Boc t-Butyl | ~1.4 | s | 9H | C(CH₃)₃ |
Expected ¹³C NMR Chemical Shifts (DMSO-d₆, predicted): The spectrum would show distinct signals for the carbonyl carbons (~165-170 ppm), aromatic and vinylic carbons (~110-160 ppm), the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~78 ppm), aliphatic methylenes (~40 ppm), the Boc methyls (~28 ppm), and the pyrrole methyls (~11-13 ppm).
Application in Drug Development
The primary application of N-Boc-N,N-didesethyl Sunitinib is as a certified reference material for the identification and quantification of the corresponding N,N-didesethyl Sunitinib impurity in Sunitinib API and formulated drug products.[6] Its use is critical in:
-
Analytical Method Development: To develop and validate specific and stability-indicating HPLC or UPLC methods.
-
Quality Control (QC): For routine testing of Sunitinib batches to ensure they meet the purity specifications required by regulatory agencies.
-
Forced Degradation Studies: To help identify degradation pathways and products.
The relationship between Sunitinib and this impurity is illustrated below.
Caption: Relationship of Sunitinib to its metabolite and the N,N-didesethyl impurity.
Conclusion
N-Boc-N,N-didesethyl Sunitinib is a molecule of significant importance in the pharmaceutical industry. While not an active therapeutic agent itself, its role as a well-characterized reference standard is indispensable for the quality control and regulatory compliance of Sunitinib. A thorough understanding of its chemical structure, synthesis, and analytical properties, as detailed in this guide, empowers scientists to develop robust analytical methods, ensuring the safety and efficacy of this vital anticancer medication.
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